N-Nervonoyl Taurine

概要

準備方法

合成ルートと反応条件

N-神経酸タウリンは、神経酸とタウリンの共役によって合成されます。 反応は通常、神経酸の活性化を伴い、その後特定の条件下でタウリンとカップリングされます . 反応条件には、多くの場合、カップリング剤と溶媒の使用が含まれ、共役プロセスが促進されます .

工業的生産方法

N-神経酸タウリンの詳細な工業的生産方法は広く文書化されていませんが、合成は一般的に、実験室規模の調製と同様の原理に従います。 このプロセスには、神経酸の大規模な活性化と、その後のタウリンとのカップリングが含まれ、工業的な効率と収率のために最適化されています .

化学反応の分析

Catabolic Pathways

N-Nervonoyl taurine is degraded primarily by fatty acid amide hydrolase (FAAH) , which hydrolyzes the amide bond to release nervonic acid and taurine . FAAH knockout mice exhibit elevated tissue levels of NATs, confirming its role in their metabolism .

Aldehyde Reactivity

The primary amine group of taurine in this compound reacts with aldehydes (e.g., glucose, malondialdehyde) to form Schiff bases or stable adducts . Key findings include:

-

Reactivity Comparison : Taurine exhibits higher aldehyde reactivity than glycine or β-alanine due to its sulfonic acid group, which stabilizes the reaction intermediate .

-

Antioxidant Effects : Taurine-aldehyde adducts (e.g., taurine-glucose) inhibit lipid peroxidation in phosphatidylcholine liposomes, suggesting a protective role against oxidative stress .

| Aldehyde | Reaction Product | Biological Effect |

|---|---|---|

| Glucose | Taurine-Schiff base | Reduces glycation-induced damage |

| Malondialdehyde | Taurine-MDA adduct | Inhibits LDL oxidation |

| Acetaldehyde | Taurine-acetaldehyde adduct | Mitigates ethanol toxicity |

Tissue Distribution and Metabolism

Quantitative UPLC-MS/MS analyses reveal:

-

High Levels in Colon : this compound is predominantly found in the large intestine, suggesting a role in gut homeostasis .

-

Detection Limits :

UPLC-ESI-QqQ Validation

A validated method for quantifying this compound includes:

-

Ion Transitions : Diagnostic MRM for product ions at m/z 80 and 107 .

-

Internal Standard : Deuterated N-arachidonoyl taurine (d₄-C20:4 NAT) .

| Parameter | Value |

|---|---|

| Linearity (R²) | ≥0.9996 |

| Precision (RSD) | <15% |

| Accuracy | 85–115% |

Implications for Research

This compound’s reactivity with aldehydes and enzymes positions it as a potential modulator of oxidative stress and calcium signaling. Its elevated levels in the colon and FAAH-dependent degradation highlight therapeutic opportunities in metabolic and neurodegenerative disorders. Further studies are needed to elucidate its direct receptor targets and biosynthetic regulation.

科学的研究の応用

Neuroprotective Properties

NNT exhibits significant neuroprotective effects, making it a candidate for treating neurological disorders. Research indicates that taurine and its derivatives can modulate excitotoxicity, oxidative stress, and inflammation in the nervous system.

- Mechanism of Action : NNT may act by regulating calcium homeostasis and reducing mitochondrial stress, which are critical in preventing neuronal apoptosis and excitotoxicity. Studies have shown that taurine can inhibit the activation of pro-inflammatory mediators and enhance antioxidant defenses in neuronal cells .

- Case Study : In a study involving traumatic brain injury (TBI), taurine administration resulted in reduced levels of inflammatory cytokines and improved functional recovery in animal models . This suggests that NNT could similarly mitigate damage following neurological insults.

Applications in Neurological Disorders

NNT's potential extends to various neurological conditions such as Alzheimer's disease (AD), Parkinson's disease (PD), and epilepsy.

- Alzheimer's Disease : Taurine has been shown to protect neurons from amyloid-beta (Aβ) toxicity, which is a hallmark of AD. NNT may enhance cognitive function by modulating GABA-A receptors and protecting against excitotoxicity .

- Parkinson's Disease : Research indicates that taurine can decrease mitochondrial dysfunction associated with PD. It has been observed to improve dopaminergic neuron survival in models of neurodegeneration .

- Epilepsy : In models of induced seizures, taurine supplementation has demonstrated efficacy in reducing seizure frequency and severity, indicating that NNT may also possess anticonvulsant properties .

Therapeutic Potential in Cancer Treatment

NNT's role as a therapeutic agent extends to oncology, particularly in enhancing photodynamic therapy (PDT) for brain tumors.

- Mechanism : Researchers have explored the incorporation of taurine into photosensitizers used in PDT. This modification improves the accumulation of these agents in tumor cells, enhancing their efficacy when activated by light .

- Clinical Implications : The biocompatibility of taurine suggests that NNT could be utilized to improve patient outcomes in brain cancer treatments through targeted therapies that minimize damage to surrounding healthy tissues.

Cardiovascular Applications

Emerging evidence suggests that NNT may also play a role in cardiovascular health.

- Mechanism : Taurine is known to influence endothelial function and reduce oxidative stress, which are crucial factors in cardiovascular diseases. NNT may enhance these protective effects, contributing to better heart health .

- Research Findings : In hypertensive models, taurine has been shown to lower blood pressure and improve vascular function, indicating potential applications for managing cardiovascular conditions .

Summary Table of Applications

作用機序

N-神経酸タウリンは、いくつかのメカニズムを通じてその効果を発揮します。

類似化合物との比較

N-神経酸タウリンは、以下のような他の類似化合物と比較されます。

N-アラキドン酸タウリン: アラキドン酸から誘導された、同様の特性を持つ別の脂肪酸-タウリン共役体.

N-パルミトイルタウリン: 飽和脂肪酸鎖を持つタウリン共役体は、代謝的およびシグナル伝達における役割が異なります.

N-オレイルタウリン: 不飽和脂肪酸鎖を持つタウリン共役体は、構造が似ていますが、生物学的機能が異なります.

生物活性

N-Nervonoyl taurine (NNT) is a member of the N-acyl taurine family, which has garnered attention due to its potential biological activities and therapeutic applications. This compound is characterized by a long-chain fatty acid (nervonic acid) linked to taurine, a sulfur-containing amino acid known for its neuroprotective properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic benefits, and relevant research findings.

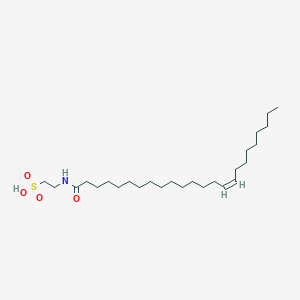

Chemical Structure and Properties

This compound is an N-acyl amide formed from taurine and nervonic acid (C24:1). Its structure can be represented as follows:

This compound exhibits unique properties due to the combination of the hydrophilic taurine moiety and the lipophilic nervonic acid, which may influence its biological interactions and functions.

The biological activities of this compound can be attributed to several mechanisms:

- Neuroprotection : Similar to taurine, NNT may exert neuroprotective effects by modulating excitotoxicity through its action on neurotransmitter receptors such as GABA_A and NMDA receptors. Taurine has been shown to protect neurons from glutamate-induced excitotoxicity by reducing intracellular calcium overload and oxidative stress .

- Anti-inflammatory Effects : N-acyl taurines, including NNT, have been implicated in modulating inflammatory responses. They may act as signaling molecules that influence cell-to-cell communication in inflammatory pathways, potentially reducing neuroinflammation .

- Regulation of Cellular Homeostasis : NNT may play a role in maintaining cellular homeostasis by influencing mitochondrial function and calcium signaling. Taurine is known to stabilize mitochondrial membranes and reduce oxidative stress, which could be relevant for NNT's activity .

Research Findings

Recent studies have highlighted the potential pharmacological applications of this compound:

Case Studies

A notable case study involved the administration of taurine in patients with mitochondrial diseases. The therapy improved mitochondrial function and reduced oxidative stress markers, suggesting a potential role for related compounds like NNT in therapeutic interventions for similar conditions .

Summary Table: Biological Activities of this compound

特性

IUPAC Name |

2-[[(Z)-tetracos-15-enoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H51NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27-24-25-32(29,30)31/h9-10H,2-8,11-25H2,1H3,(H,27,28)(H,29,30,31)/b10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEYQUYASMRRHE-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H51NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。